molecular formula C21H19N3O B14205885 1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- CAS No. 827303-87-7

1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-

Cat. No.: B14205885
CAS No.: 827303-87-7
M. Wt: 329.4 g/mol
InChI Key: NHTQEVVCGZVTQT-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- is a complex organic compound that belongs to the class of phthalazinones. This compound is characterized by the presence of a phthalazinone core structure substituted with a 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl] group and a methyl group at the 2-position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethylpyrrole with benzophenone to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzophenone. This intermediate is then reduced using boron tribromide to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde . The final step involves the cyclization of this intermediate with phthalic anhydride under acidic conditions to form the desired phthalazinone derivative.

Chemical Reactions Analysis

1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase enzymes by binding to their active sites. This inhibition disrupts the synthesis of essential biomolecules, leading to the antibacterial and antitubercular effects observed in studies .

Comparison with Similar Compounds

1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl- can be compared with other similar compounds, such as:

Properties

CAS No.

827303-87-7

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C21H19N3O/c1-14-8-9-15(2)24(14)17-12-10-16(11-13-17)20-18-6-4-5-7-19(18)21(25)23(3)22-20/h4-13H,1-3H3

InChI Key

NHTQEVVCGZVTQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)C)C

Origin of Product

United States

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